molecular formula C11H10F2N2O2 B13429763 Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13429763
M. Wt: 240.21 g/mol
InChI Key: USTYNHQUXWECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a key chemical intermediate in the development of novel FLT3 (FMS-like tyrosine kinase 3) inhibitors for targeted cancer therapy research. This imidazo[1,2-a]pyridine scaffold is central to ongoing investigative efforts against Acute Myeloid Leukemia (AML), a malignancy where FLT3 activating mutations are present in approximately 30% of newly diagnosed cases . Researchers utilize this core structure to develop compounds that potently inhibit FLT3 internal tandem duplication (ITD) mutations, which are linked to poor prognosis . The structural motif is particularly valuable for designing inhibitors capable of overcoming drug-resistant FLT3 secondary mutations, including the challenging D835Y and F691L mutants located in the tyrosine kinase domain that often emerge following treatment with existing FLT3 inhibitors . The difluoromethyl substitution pattern provides specific electronic and steric properties that influence binding interactions within the ATP-binding pocket of the FLT3 kinase domain, making this compound a versatile precursor for structure-activity relationship studies aimed at optimizing potency and selectivity profiles against resistant cancer cell lines . For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3

InChI Key

USTYNHQUXWECKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F

Origin of Product

United States

Preparation Methods

Classical Cyclization Approach Using 2-Aminopyridine

A widely used method involves the condensation and cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters under reflux conditions in ethanol or other suitable solvents:

  • Starting Materials : 2-Aminopyridine and ethyl 3-bromo-2-oxo propanoate (or similar α-bromo esters).
  • Reaction Conditions : Reflux in ethanol, typically 60–100 °C, for several hours.
  • Mechanism : The amino group of 2-aminopyridine attacks the α-haloketone to form an intermediate, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.
  • Introduction of Difluoromethyl Group : This can be achieved either by using difluoromethyl-substituted starting materials or by subsequent functional group transformations involving nucleophilic substitution or radical difluoromethylation.

This method yields this compound with moderate to good yields (typically 50–75%) depending on reaction optimization.

One-Pot Three-Component Synthesis

Recent advances include one-pot, multi-component reactions that combine 2-aminopyridine, difluoromethyl-containing reagents, and esters or acyl chlorides in a single reaction vessel:

  • Catalysts : Copper triflate (Cu(OTf)₂) or other transition metal catalysts.
  • Solvent : Acetonitrile or ethanol.
  • Temperature : Mild heating around 60 °C.
  • Advantages : This method reduces purification steps, improves atom economy, and allows facile access to substituted imidazo[1,2-a]pyridines including difluoromethyl derivatives.

Cycloisomerization of N-Propargylpyridiniums

An alternative synthetic strategy involves the base-mediated cycloisomerization of N-propargylpyridinium salts under aqueous basic conditions (e.g., NaOH):

  • This method rapidly constructs the imidazo[1,2-a]pyridine core.
  • Difluoromethyl substituents can be introduced via appropriately substituted pyridinium salts or by subsequent functionalization.
  • This approach offers regioselectivity and good functional group tolerance.

Industrial and Scale-Up Considerations

For industrial-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize reaction parameters such as temperature, solvent flow rate, and reagent concentration. These methods enhance yield, purity, and reproducibility while minimizing waste and reaction time.

Reaction Conditions and Reagents Analysis

Preparation Method Key Reagents Solvent Temperature (°C) Yield (%) Notes
Cyclization of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate 2-Aminopyridine, ethyl 3-bromo-2-oxo propanoate Ethanol 60–100 50–75 Classical method, requires reflux
One-pot three-component reaction 2-Aminopyridine, Cu(OTf)₂, difluoromethyl reagent Acetonitrile ~60 60–70 Efficient, fewer purification steps
Cycloisomerization of N-propargylpyridinium salts N-Propargylpyridinium, base (NaOH) Aqueous solution Ambient to 80 65–80 Rapid, regioselective
Industrial continuous flow synthesis Same as above with flow setup Variable Controlled >80 Scalable, automated, high purity

Mechanistic Insights

The formation of the imidazo[1,2-a]pyridine core typically proceeds via nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization and elimination of halide. The difluoromethyl group, being electron-withdrawing, influences the reactivity and stability of intermediates, often enhancing the electrophilicity of adjacent centers and improving the overall yield and selectivity of the cyclization.

Full Research Findings and Comparative Analysis

  • Studies have demonstrated that substituent effects at position 2 (difluoromethyl vs. other halogens or alkyl groups) significantly impact the reaction pathway and product stability.
  • Incorporation of difluoromethyl groups is typically achieved via nucleophilic substitution or radical difluoromethylation post-cyclization, but direct use of difluoromethylated starting materials is preferred for efficiency.
  • The choice of solvent and temperature critically affects regioselectivity and yield; ethanol and acetonitrile are preferred due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Transition metal catalysts such as copper triflate enhance reaction rates and yields in one-pot syntheses, providing a practical route for library synthesis of analogues.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reference
Classical Cyclization Well-established, straightforward Longer reaction times, moderate yield 50–75
One-Pot Three-Component Efficient, fewer steps Requires catalyst, sensitive to conditions 60–70
Cycloisomerization Rapid, regioselective Requires specific starting materials 65–80
Industrial Continuous Flow Scalable, high purity Requires specialized equipment >80

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties, solubility, and bioactivity.

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 4-Chlorophenyl C₁₆H₁₃ClN₂O₂ 300.74 CAR agonist candidate
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Trifluoromethyl C₁₁H₉F₃N₂O₂ 258.19 Enhanced metabolic stability
Ethyl 2-(methylsulfanyl)imidazo[1,2-a]pyridine-3-carboxylate Methylsulfanyl C₁₁H₁₂N₂O₂S 244.29 Herbicide intermediate
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate Methoxy C₁₁H₁₂N₂O₃ 220.22 Improved solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) enhance electrophilicity, aiding in nucleophilic substitution reactions .
  • Polar substituents (e.g., methoxy) improve aqueous solubility, critical for pharmacokinetics .

Halogen-Substituted Derivatives

Halogenation at positions 6, 7, or 8 modulates reactivity and bioactivity.

Compound Name Halogen Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), Cl (6) C₁₁H₈BrClF₂N₂O₂ 353.55 Versatile intermediate for cross-coupling
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (6) C₁₀H₉BrN₂O₂ 269.10 Suzuki-Miyaura coupling substrate
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate F (8) C₁₁H₉F₃N₂O₂ 258.19 Enhanced receptor binding

Key Observations :

  • Bromine at position 6 or 8 facilitates cross-coupling reactions for diversification .
  • Fluorine substitution reduces metabolic degradation, extending half-life .

Heterocyclic Modifications

Replacing the pyridine ring with pyrimidine or pyridazine alters electronic and steric profiles.

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine C₁₇H₁₄F₂N₃O₂ 337.31 Broad-spectrum antimicrobial activity
Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate Imidazo[1,2-B]pyridazine C₁₅H₁₂FN₃O₂ 285.27 Unexplored bioactivity, structural novelty

Key Observations :

  • Pyrimidine analogs exhibit enhanced antimicrobial activity compared to pyridine derivatives .

Reaction Yields and Conditions

Reaction Type Conditions Yield (%) Product Reference
Chlorination NCS in THF 76–83 Ethyl 5-(chloromethyl) derivatives
Phenoxy substitution NaH/DMF at 100°C 75 Ethyl 2-(4-bromophenoxy) derivative
Trifluoromethylation CuI/1,10-phenanthroline 65 Ethyl 2-(3,5-bis(trifluoromethyl)phenyl) analog

Biological Activity

Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

  • Molecular Formula : C₁₁H₉F₂N₂O₂
  • Molecular Weight : 244.24 g/mol
  • CAS Number : 2059926-86-0
  • Melting Point : 112-114 °C

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₁₁H₉F₂N₂O₂
Molecular Weight244.24 g/mol
Melting Point112-114 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine showed inhibitory effects against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Anticancer Potential

Research has shown that imidazo[1,2-a]pyridine derivatives possess anticancer properties. A notable study explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells while exhibiting low toxicity to normal cells .

The proposed mechanism of action for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it is believed that the compound interferes with the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay to measure cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.

Q & A

Q. Resolution Strategy :

Standardize assays using WHO guidelines.

Perform meta-analysis of substituent effects (e.g., fluorine’s Hammett σp_p values).

Validate in orthogonal models (e.g., zebrafish for toxicity) .

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